methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride
Description
Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride is a heterocyclic amine hydrochloride salt featuring a 5-methyl-1,3,4-oxadiazole core linked to a methylamine group via a methylene bridge. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle with two nitrogen atoms and one oxygen atom, known for its stability and role in medicinal chemistry as a bioisostere for ester or amide groups. However, it is currently listed as discontinued in commercial catalogs .
Properties
CAS No. |
1185295-34-4 |
|---|---|
Molecular Formula |
C5H10ClN3O |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Oxadiazole Ring
The 1,3,4-oxadiazole scaffold allows for diverse substitutions, which significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
*Estimated using fragment-based methods.
†Calculated based on structural analogs.
Key Observations:
Lipophilicity (logP): The target compound’s methyl substituent results in moderate logP (~2.5), favoring membrane permeability while retaining water solubility. Polar groups (e.g., pyrrolidin-3-ol in 1955473-90-1) lower logP, improving solubility .
Biological Activity:
- Aryl-substituted analogs (e.g., 3h, 3i, 3j) exhibit potent biological activities, with IC50 values ranging from 37.83–50.23 nM, likely due to enhanced target binding via π-π interactions .
- Aliphatic substitutions (e.g., ethyl or methyl) lack direct activity data but are hypothesized to optimize pharmacokinetic profiles over potency .
Functional Group Modifications
Amine Group Variations:
- Methylamine vs.
- Branched Amines: Compounds like N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine HCl (915924-63-9) introduce steric bulk, which may hinder binding to flat enzymatic pockets .
Salt Forms:
- Hydrochloride salts (e.g., target compound) improve crystallinity and solubility compared to free bases. Dihydrochloride salts (e.g., 1955473-90-1) further enhance solubility but may complicate formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
